Despite its structural resemblance to opioid agonists, W-18 does not exhibit any significant activity at μ, δ, κ, or nociception opioid receptors. [] Studies have ruled out its potential as an allosteric modulator at these receptors as well. [] Additionally, comprehensive profiling against a vast array of druggable GPCRs revealed no noteworthy activity. [] The only weak activity observed was at sigma receptors and the peripheral benzodiazepine receptor, with a Ki value of 271 nM. []
The primary application of W-18 in scientific research appears to be centered around investigating its pharmacological profile and understanding its lack of opioid activity despite its structural similarity to fentanyl. [] Studies have employed various in vitro and in vivo assays to conclusively demonstrate that W-18 does not interact with opioid receptors or elicit opioid-like effects. [] This research serves as a cautionary tale, highlighting the importance of rigorous scientific evaluation of novel psychoactive substances to accurately assess their potential risks and avoid misinformation. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7